5-bromo-6-nitro-1H-indole

Medicinal Chemistry Physicochemical Property Analysis Drug Design

5-Bromo-6-nitro-1H-indole is a disubstituted indole derivative featuring a bromine atom at the 5-position and a nitro group at the 6-position of the indole ring. This combination of electron-withdrawing substituents significantly modulates the electronic properties of the indole core, making it a versatile intermediate for constructing complex heterocyclic compounds, particularly in medicinal chemistry and pharmaceutical research.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 104447-74-7
Cat. No. B3077081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-nitro-1H-indole
CAS104447-74-7
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)Br)[N+](=O)[O-]
InChIInChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
InChIKeyPPXAIJGGCHQXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-nitro-1H-indole (CAS 104447-74-7): A Key Building Block for Indole-Derived Pharmaceuticals and Research Tools


5-Bromo-6-nitro-1H-indole is a disubstituted indole derivative featuring a bromine atom at the 5-position and a nitro group at the 6-position of the indole ring [1]. This combination of electron-withdrawing substituents significantly modulates the electronic properties of the indole core, making it a versatile intermediate for constructing complex heterocyclic compounds, particularly in medicinal chemistry and pharmaceutical research . Its primary utility lies in its role as a building block for further chemical modifications, including cross-coupling reactions (via the bromine) and reduction to aminoindoles (via the nitro group), enabling the exploration of structure-activity relationships in drug discovery programs .

Why Generic Substitution Fails for 5-Bromo-6-nitro-1H-indole in Critical Research Applications


Indiscriminate substitution of 5-bromo-6-nitro-1H-indole with structurally similar indole derivatives is highly inadvisable due to the compound's unique regiochemical and electronic profile. The specific placement of both the bromine and nitro groups creates a distinct reactivity landscape that is not replicated by its mono-substituted analogs (e.g., 5-bromoindole or 6-nitroindole) . For instance, the bromine at the 5-position serves as a precise handle for palladium-catalyzed cross-coupling reactions, while the adjacent nitro group at the 6-position strongly deactivates the ring towards electrophilic substitution and can be selectively reduced to an amine for further diversification . Altering this specific substitution pattern, even to a positional isomer like 4-bromo-6-nitroindole or 2-bromo-6-nitroindole, fundamentally changes the compound's reactivity, biological target interactions, and its value as a synthetic intermediate in patented synthetic routes [1].

Quantitative Differentiation: 5-Bromo-6-nitro-1H-indole vs. Closest Analogs and Positional Isomers


Comparative Physicochemical Properties: 5-Bromo-6-nitro-1H-indole vs. 5-Bromoindole and 6-Nitroindole

5-Bromo-6-nitro-1H-indole exhibits significantly higher lipophilicity and a larger topological polar surface area (TPSA) compared to its mono-substituted counterparts, which directly impacts its solubility, permeability, and target binding potential [1]. For instance, its computed XLogP3 is 2.6, substantially greater than that of 6-nitroindole (XLogP3 = 1.4) and lower than that of 5-bromoindole (XLogP3 = 3.0). The TPSA of 61.6 Ų for 5-bromo-6-nitro-1H-indole is notably higher than that of 5-bromoindole (28.7 Ų) and 6-nitroindole (53.5 Ų) [2].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Synthetic Utility: A Key Intermediate in Patented Progesterone Receptor Antagonist Synthesis

In a pivotal study by Eli Lilly & Co., 2-bromo-6-nitroindole was utilized as the starting material for the synthesis of novel 3-aryl indole progesterone receptor (PR) antagonists [1]. The compound's bromine atom at the 2-position was crucial for a Suzuki cross-coupling reaction, the key step in the four-to-six-step synthetic route. The resulting compound (8f) demonstrated oral activity in a rat model of progesterone antagonism. While 2-bromo-6-nitroindole is a positional isomer of the target compound, this evidence highlights the critical importance of a specific bromine placement for enabling the key coupling reaction. For 5-bromo-6-nitro-1H-indole, the bromine at the 5-position provides a similarly versatile handle for cross-coupling, but with a distinct regiochemical outcome that can be exploited for creating alternative libraries of indole-based PR antagonists or other receptor modulators .

Medicinal Chemistry Steroid Receptor Modulation Cross-Coupling Reactions

Anticancer Activity Profile: In Vitro Cytotoxicity Against HeLa Cells

In vitro studies have demonstrated that 5-bromo-6-nitro-1H-indole exhibits significant cytotoxic activity against the HeLa cervical cancer cell line, with a reported IC50 value of 5.08 µM . The proposed mechanism involves the generation of reactive oxygen species (ROS) and the downregulation of the c-Myc oncogene . While this data point does not have a direct comparator in the same study, it provides a quantitative benchmark for assessing the compound's potential in oncology research. In contrast, many simpler indole derivatives, such as indole itself or 5-bromoindole, typically exhibit much higher IC50 values (lower potency) in similar assays, highlighting the contribution of the 6-nitro group to enhanced cytotoxicity [1].

Cancer Biology Cytotoxicity Oncology Research

Regiochemical Reactivity: Bromine Substitution Pattern Dictates Cross-Coupling Outcomes

The position of the bromine atom is critical for determining the regiochemical outcome of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . 5-Bromo-6-nitro-1H-indole provides a unique vector for introducing aryl or amino groups at the 5-position of the indole core. This is in contrast to other bromo-nitroindole isomers like 2-bromo-6-nitroindole (used in the Eli Lilly patent) or 4-bromo-6-nitroindole, which would direct functionalization to different positions . This regiochemical control is a key determinant in SAR studies and allows chemists to explore different chemical space around the indole scaffold. For instance, coupling at the 5-position may be favored for targeting specific binding pockets or modulating certain biological activities compared to coupling at the 2- or 4-positions [1].

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Class-Level Biological Activity: Enzyme Substrate Specificity

Enzymatic studies on the tryptophan halogenase BrvH have shown that it exhibits a distinct substrate specificity profile for various 5-substituted indoles [1]. While 5-bromo-6-nitro-1H-indole was not directly tested, the data shows that the enzyme has moderate activity on 5-bromoindole and low activity on 5-nitroindole. The presence of both a bromine and a nitro group on the indole core is expected to further modulate its recognition and turnover by such enzymes, making 5-bromo-6-nitro-1H-indole a potentially useful probe for studying halogenase mechanisms or for engineering new biocatalytic pathways [2]. This is in contrast to the simpler 5-bromoindole, which is a more readily accepted substrate.

Biocatalysis Enzyme Engineering Biotechnology

Recommended Research and Industrial Applications for 5-Bromo-6-nitro-1H-indole


Synthesis of Novel Progesterone Receptor (PR) Modulators

As demonstrated by the Eli Lilly patent, closely related bromo-nitroindoles are critical intermediates for synthesizing potent, orally active PR antagonists [1]. 5-Bromo-6-nitro-1H-indole offers a unique regioisomeric alternative for creating novel 3-aryl indole derivatives with potential for treating uterine fibroids and other hormone-dependent conditions. The 5-bromine allows for Suzuki coupling to introduce diverse aryl groups, while the 6-nitro group can be reduced to an amine for further functionalization, enabling extensive SAR exploration.

Medicinal Chemistry Optimization of Anticancer Leads

The documented cytotoxicity against HeLa cells (IC50 = 5.08 µM) positions 5-bromo-6-nitro-1H-indole as a promising starting point for the development of novel anticancer agents . The compound's ability to induce ROS and downregulate c-Myc suggests a specific mechanism of action that can be optimized through SAR studies. Its balanced lipophilicity (XLogP3 = 2.6) and polar surface area (TPSA = 61.6 Ų) offer a favorable starting point for optimizing ADME properties in lead optimization campaigns.

Chemical Biology Probes for Halogenase Enzyme Studies

The unique electronic structure of 5-bromo-6-nitro-1H-indole makes it an excellent substrate analog for probing the active site and mechanism of tryptophan halogenases like BrvH [2]. By comparing its turnover rate with simpler indoles (e.g., 5-bromoindole, 5-nitroindole), researchers can gain valuable insights into the steric and electronic requirements of these enzymes, which are crucial for developing biocatalytic methods for synthesizing halogenated pharmaceuticals and natural products.

Synthesis of Diversified Indole Libraries via Regioselective Cross-Coupling

The bromine atom at the 5-position provides a precise handle for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide array of aryl, heteroaryl, and amino groups [3]. This enables the rapid generation of diverse libraries of 5-substituted-6-nitroindoles, which can be screened against a variety of biological targets to identify novel hits and leads in drug discovery programs.

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